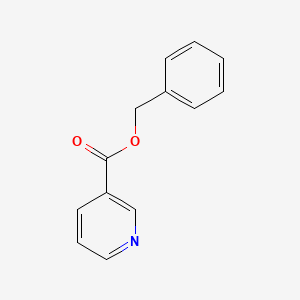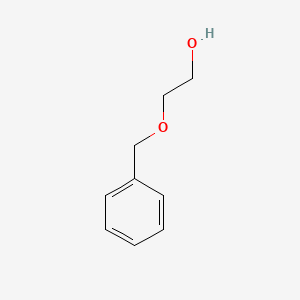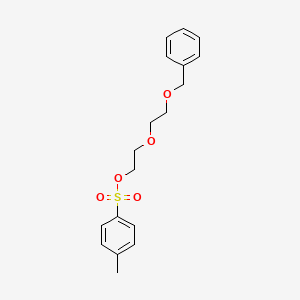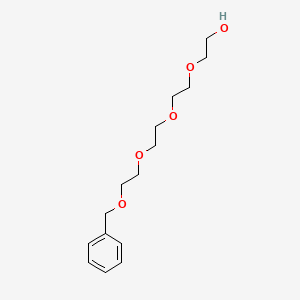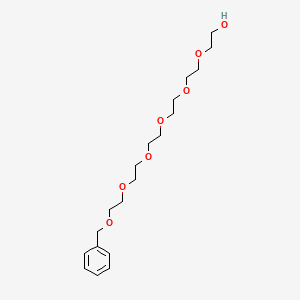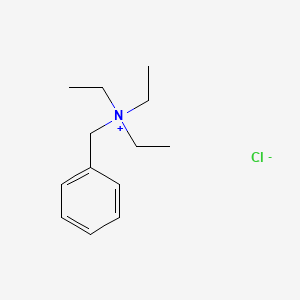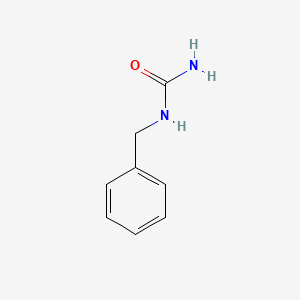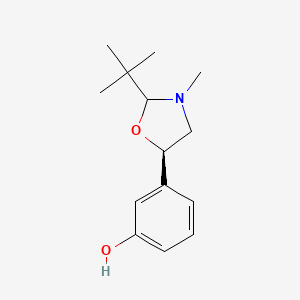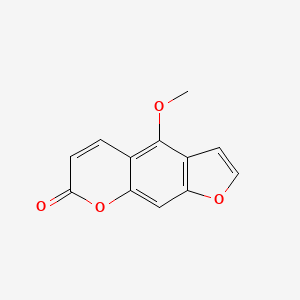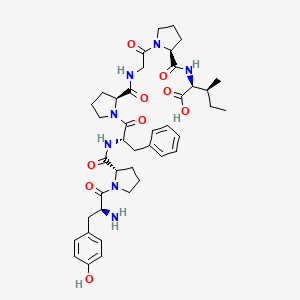
Tyr-pro-phe-pro-gly-pro-ile
Overview
Description
beta-Casomorphin 7 is an opioid peptide isolated from casein peptone; corresponds to sequence 60-66 of beta-casein; from a variety of organisms.
Mechanism of Action
Target of Action
Beta-casomorphin 7 (BCM-7) is a peptide released through the proteolysis of β-casein . It is considered a bioactive peptide that promotes the binding and activation of the μ-opioid receptor . These receptors are located in various body parts, such as the gastrointestinal tract, the immune system, and potentially the central nervous system .
Mode of Action
BCM-7 acts as a μ-opioid receptor agonist . It may influence the gastrointestinal physiology directly and may also exert effects elsewhere in the body, such as on the cardiovascular, neurological, and endocrine systems . The peptide is released by the A1 form of β-casein during digestion or cheese making .
Biochemical Pathways
BCM-7 plays a significant role in physiology, metabolism, immunomodulation, and inflammation . It increases the induction of inflammatory responses in the gut through increased expression of inflammatory markers . It also demonstrates a role in gut inflammation, gut motility, electrolyte absorption, lymphocyte stimulation and proliferation, histamine secretion, hormone release, and mucus production .
Pharmacokinetics
It is known that DPP-IV is considered the main enzyme responsible for the cleavage of BCM-7, as it selectively removes the dipeptide that contains proline (Pro 61) in N-terminal peptides . .
Result of Action
The possible effects of BCM-7 on health are a theme rising in popularity due to evidence found in several studies on the modulation of gastrointestinal proinflammatory responses that can trigger digestive symptoms, such as abdominal discomfort . Moreover, BCM-7 has been shown to have protective effects against glucose-induced renal oxidative stress .
Action Environment
The action of BCM-7 can be influenced by various environmental factors. For example, the genotype of casein can play a role in bone health, such as altering fracture rates, and calcium contents can change the characteristics of dietary products . .
Biochemical Analysis
Biochemical Properties
Beta-Casomorphin 7 is known to interact with the μ-opioid receptor, promoting its binding and activation . This interaction occurs in various parts of the body, including the gastrointestinal tract and potentially the central nervous system . The peptide also plays a role in the modulation of gastrointestinal proinflammatory responses .
Cellular Effects
Beta-Casomorphin 7 has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to alleviate high glucose-induced renal oxidative stress in both in vivo and in vitro settings . It does this by altering the levels of superoxide dismutase (SOD), glutathione peroxidase (GPx), and malondialdehyde (MDA) in kidney cells .
Molecular Mechanism
The molecular mechanism of action of Beta-Casomorphin 7 involves its binding and activation of the μ-opioid receptor . This interaction leads to various effects at the molecular level, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Beta-Casomorphin 7 have been observed to change over time. For example, the peptide has been shown to alter the levels of various biomolecules in kidney cells over a period of 30 days . This includes changes in the levels of SOD, GPx, and MDA .
Dosage Effects in Animal Models
The effects of Beta-Casomorphin 7 have been found to vary with different dosages in animal models. For instance, low doses of the peptide have been shown to reduce proinflammatory factors, while intermediate and high doses have been associated with an increase in immune cells and local oxidative stress .
Metabolic Pathways
Beta-Casomorphin 7 is involved in various metabolic pathways. It has been shown to regulate fat intake and postprandial metabolism . The peptide also increases the induction of inflammatory response in mice gut through increased expression of inflammatory markers like myeloperoxidase, antibodies, and toll-like receptors .
Transport and Distribution
In vitro studies have revealed that the peptide has low permeability rates, suggesting that it may be rapidly degraded by brush border enzymes, including dipeptidyl peptidase IV .
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJTDSQXOMDAD-JKXTZXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H55N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992846 | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72122-62-4 | |
| Record name | beta-Casomorphin 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072122624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BCM7 exert its effects within the body?
A1: BCM7 primarily interacts with opioid receptors, specifically the mu-opioid receptor. [] This interaction triggers a cascade of downstream effects, influencing various physiological processes. []
Q2: What are the primary physiological processes influenced by BCM7?
A2: Research suggests BCM7 influences gastrointestinal function, immune response, and potentially neurological processes. [, ] For instance, BCM7 has been shown to stimulate mucus secretion in the rat jejunum, likely through a nervous pathway involving opioid receptor activation. []
Q3: Does BCM7 directly influence gene expression?
A3: Studies indicate that BCM7 can modulate gene expression in certain cell types. For instance, in rat gastric mucosa, long-term administration of BCM7 was found to increase gastrin mRNA and decrease somatostatin mRNA levels. []
Q4: What is the molecular formula and weight of BCM7?
A4: The molecular formula of BCM7 is C41H55N7O9, and its molecular weight is 789.9 g/mol.
Q5: Is there spectroscopic data available for BCM7?
A5: While the provided articles do not delve into detailed spectroscopic analysis, researchers commonly employ techniques like mass spectrometry and nuclear magnetic resonance (NMR) to characterize BCM7. [, , ]
Q6: Is BCM7 stable under various processing conditions?
A6: BCM7 exhibits varying stability depending on the conditions. While considered relatively resistant to some proteolytic enzymes, it is rapidly degraded in bovine and rat plasma. [, ] Dairy processing, such as cheese ripening, can lead to increased levels of BCM7, suggesting stability under those specific conditions. []
Q7: Does BCM7 possess any catalytic properties?
A7: BCM7 itself does not function as an enzyme or display catalytic activity. Its biological effects stem from its interaction with opioid receptors. []
Q8: Have computational methods been used to study BCM7?
A8: While not extensively covered in the provided articles, computational techniques like molecular docking and QSAR modeling could provide valuable insights into BCM7's interaction with its target receptors and aid in designing analogs with modified activity.
Q9: How do structural modifications of BCM7 affect its activity?
A9: Studies utilizing truncated BCM7 analogs and modifications like N-terminal acetylation highlight the importance of specific residues for activity. For instance, shorter peptides like tri-, tetra-, and pentapeptides retaining the C-terminal sequence of BCM7 still demonstrate inhibitory activity against elastase. [] Replacing Proline with D-alanine at position 2 in BCM7 renders it resistant to enzymatic degradation in plasma. []
Q10: Do N-terminal modifications affect BCM7's ability to stimulate mucus secretion?
A10: Yes, research indicates that N-terminally truncated analogs of BCM7, such as BCM6 and BCM4, did not stimulate mucus secretion when administered luminally in the rat jejunum. []
Q11: What is known about the absorption and distribution of BCM7?
A11: BCM7, when administered orally, undergoes digestion and metabolism. Studies using Caco-2 cell monolayers suggest limited transport of intact BCM7 across the intestinal epithelium. []
Q12: Does the route of BCM7 administration influence its effects?
A12: Yes, research indicates that the route of administration impacts BCM7's effects. For instance, intranasal administration of BCM7 in rats predominantly elicited anxiolytic effects, while intraperitoneal administration produced a wider range of behavioral changes. [, ]
Q13: What in vitro models are used to study BCM7?
A13: Researchers utilize cell lines like Caco-2 cells to study BCM7 transport across the intestinal epithelium and STC-1 enteroendocrine cells to investigate its satiety effects. []
Q14: What animal models are used in BCM7 research?
A14: Rats are commonly employed as animal models in BCM7 research, particularly to investigate its effects on gastrointestinal function, behavior, and gene expression. [, , ]
Q15: Have clinical trials been conducted on BCM7?
A15: While the provided articles do not cite specific clinical trials focused solely on BCM7, some studies explore the broader impact of A1 versus A2 beta-casein milk consumption on human health, which indirectly relates to BCM7 exposure. [, ]
Q16: Are there biomarkers to monitor BCM7's effects?
A16: Specific biomarkers for monitoring BCM7's effects are not extensively discussed in the provided research. Investigating potential changes in gene expression, enzyme activity, or specific metabolites in response to BCM7 exposure could be areas for future biomarker discovery.
Q17: How is BCM7 typically quantified in samples?
A17: Researchers employ techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and enzyme-linked immunosorbent assay (ELISA) for the detection and quantification of BCM7 in various matrices. [, , ]
Q18: Is there information available on the environmental impact of BCM7?
A18: The provided research does not address the environmental impact of BCM7. Given its presence in dairy products, assessing its fate in the environment, particularly its degradation pathways and potential effects on ecosystems, could be relevant for future research.
Q19: Are the analytical methods for BCM7 quantification validated?
A19: The provided articles highlight the use of validated analytical methods, such as HPLC-MS/MS and ELISA, for BCM7 quantification, ensuring accuracy and reliability of the results. [, ]
Q20: What measures ensure the quality and safety of BCM7 in research?
A20: Research involving BCM7 necessitates adherence to standard quality control procedures for peptide synthesis, purification, storage, and handling to maintain its integrity and ensure reliable experimental outcomes.
Q21: Does BCM7 interact with drug transporters?
A21: Information on BCM7's interaction with specific drug transporters is not covered in the provided research. Investigating these interactions could be relevant for understanding its absorption, distribution, and potential for drug interactions.
Q22: Does BCM7 affect drug-metabolizing enzymes?
A22: The impact of BCM7 on drug-metabolizing enzymes is not addressed in the provided research. Investigating its potential to induce or inhibit these enzymes is crucial for understanding potential drug interactions and metabolic fate.
Q23: Are there alternatives to BCM7 for research purposes?
A23: Researchers could explore synthetic analogs of BCM7 with modified activity profiles or other opioid receptor agonists to further investigate specific signaling pathways and physiological responses.
Q24: How is BCM7 waste managed in research settings?
A24: BCM7 waste should be handled according to standard laboratory practices for peptide-containing waste disposal, adhering to local regulations and guidelines to minimize environmental impact.
Q25: What research infrastructure is crucial for studying BCM7?
A25: Studying BCM7 requires access to facilities equipped for peptide synthesis, purification, characterization (e.g., HPLC, MS, NMR), cell culture, and potentially animal studies, depending on the research focus.
Q26: What are the key milestones in BCM7 research?
A26: Key milestones include the initial discovery and characterization of BCM7 as an opioid peptide derived from casein, understanding its interaction with mu-opioid receptors, and elucidating its potential effects on various physiological systems. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


